molecular formula C13H17NO7 B2748211 Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate CAS No. 176375-43-2

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate

Cat. No.: B2748211
CAS No.: 176375-43-2
M. Wt: 299.279
InChI Key: UNUSEGQOHRKQGW-UHFFFAOYSA-N
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Description

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate is a synthetic organic compound featuring a nitrophenoxy core substituted with hydroxymethyl and methoxy groups, linked to a butanoate ester. This structure confers unique physicochemical properties, including polarity modulated by the nitro group, hydrogen-bonding capacity via the hydroxymethyl moiety, and hydrolytic stability from the methoxy substituent.

Properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-7,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUSEGQOHRKQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate typically involves the reaction of 4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate has shown promise in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease treatment.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of photolabile linkers used in bioconjugation and drug delivery systems. Photolabile linkers are crucial in controlling the release of drugs at targeted sites within the body.

Application Example: Photochemistry

In a study examining photochemical cleavage rates of o-nitrobenzyl linkers, it was found that substituents like those present in this compound significantly affect the efficiency of light-induced reactions . This makes it a valuable compound for researchers developing light-triggered drug release mechanisms.

Agricultural Chemistry

The compound's properties may also lend themselves to applications in agricultural chemistry. Compounds with similar structures have been investigated for their potential as herbicides or pesticides due to their ability to disrupt biological pathways in plants.

Research Insights

Studies on related nitrophenyl compounds have shown effectiveness against various plant pathogens, suggesting that this compound could be explored for similar uses . Its efficacy and safety profile would need thorough investigation before practical application.

Data Table: Comparison of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnticancer drug developmentInduces apoptosis; inhibits cell proliferation
Organic SynthesisPhotolabile linkersAffects cleavage rates; useful for targeted drug delivery
Agricultural ChemistryHerbicides/PesticidesDisrupts biological pathways; potential efficacy against pathogens

Mechanism of Action

The mechanism of action of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate involves its photolabile nature. Upon exposure to light, the compound undergoes a photochemical reaction that cleaves the nitrophenoxy group, releasing the active moiety. This property is exploited in various applications, such as controlled drug release and the study of light-induced processes .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Name Aromatic Substituents Ester Group Molecular Weight (Da) Key Reactivity/Stability Features
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate -CH₂OH, -OCH₃, -NO₂ Methyl ester ~300 Hydrolytic stability; moderate polarity
PEG 4000-bis-4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate -CH(OH)CH₃, -OCH₃, -NO₂ PEG 4000 ~4,000 Enhanced solubility; prolonged release
4-(Hydroxymethyl)phenylhydrazine (HMPH) -CH₂OH, -NHNH₂ N/A ~153 Enzymatic oxidation to diazonium ion

Nitroaromatic Hydrazines

highlights 4-(hydroxymethyl)phenylhydrazine (HMPH) , a compound with a hydroxymethyl group but distinct nitroaromatic chemistry. Unlike the target molecule, HMPH undergoes enzymatic oxidation to form a diazonium ion (HMBD), a highly reactive electrophile. This contrasts with the target compound’s nitro group, which primarily acts as an electron-withdrawing group, stabilizing the aromatic ring against nucleophilic attack .

Succinate-Linked Derivatives

Compounds like 2-(pyridin-2-yldisulfanyl)ethyl succinate () share the butanoate ester backbone but incorporate disulfide bridges and pyridine rings. These structural additions confer redox-sensitive degradation, a property absent in the target molecule, which lacks disulfide bonds .

Notes

  • Synthesis Insights : The target compound’s synthesis likely mirrors methods in , utilizing EDC/DMAP-mediated esterification or NaBH₄ reduction for hydroxymethyl group introduction .
  • Limitations : Direct pharmacological or toxicological data for the target compound are unavailable; inferences are drawn from structural analogs.
  • Functional Trade-offs : The absence of PEG or disulfide groups limits the molecule’s utility in stimuli-responsive systems but reduces synthetic complexity.

Biological Activity

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate, also known by its CAS number 176375-43-2, is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H17NO7
  • Molecular Weight : 299.28 g/mol
  • Structure : The compound features a butanoate backbone with a hydroxymethyl group and a nitrophenoxy moiety, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related stilbene compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted the compound's structural similarity to combretastatin A-4, which is known for its anticancer activity through the disruption of microtubule formation in cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can exert toxic effects on certain cancer cell lines. In vitro studies revealed an IC50 value indicating effective inhibition of cell growth at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)15Inhibition of cell proliferation
MCF-7 (breast cancer)20Induction of apoptosis
A549 (lung cancer)25Cell cycle arrest

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell signaling pathways. The compound may act as an inhibitor of α/β-hydrolase domain (ABHD) enzymes, which play a crucial role in lipid metabolism and cellular signaling .

Study 1: Antitumor Activity

In a controlled laboratory setting, researchers evaluated the antitumor effects of this compound on various human cancer cell lines. The study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated that while the compound exhibited cytotoxic effects on cancer cells, it showed minimal toxicity towards normal human fibroblast cells at therapeutic doses, suggesting a favorable therapeutic index .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate?

The synthesis involves sequential functionalization of the phenolic core. A two-step approach is commonly employed:

  • Step 1 : Introduction of the hydroxymethyl group via reduction of a precursor (e.g., acetyl-protected derivatives) using NaBH₄ in ethanol at 38°C, achieving ~80% yield .
  • Step 2 : Esterification or protection/deprotection strategies to stabilize reactive groups (e.g., hydroxymethyl) under acidic or basic conditions. For example, trifluoroacetic acid (TFA) is used for hydrolysis of ethyl esters to carboxylic acids . Key Considerations :
  • Protect the nitro group during reduction to prevent unintended side reactions.
  • Use inert atmospheres (N₂) to avoid oxidation of sensitive intermediates .

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical:

  • ¹H NMR : Peaks at δ 7.54 (s, aromatic), 5.49 (s, hydroxymethyl), and 3.92 (s, methoxy) confirm substitution patterns .
  • 13C NMR : Signals at δ 172.92 (ester carbonyl) and 153.91 (phenolic oxygen) validate the ester and ether linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Matches calculated molecular weights (e.g., C₁₃H₁₇NO₇ requires 299.10 g/mol).

Advanced Research Questions

Q. What role does this compound play in photo-crosslinking applications for cancer immunotherapy?

The compound (denoted as mNB in ) is integrated into dendritic probes (e.g., Den@5F) for tumor-targeted immune activation:

  • Mechanism : Under light, mNB undergoes photo-crosslinking with amino groups on adjacent molecules, enabling multivalent conjugation of galactose (Gal) to tumor cells. This blocks sialic acid (Sia)-mediated immune evasion and enhances macrophage-mediated killing .
  • Experimental Design :
  • In Vivo Testing : Administer Den@5F to tumor-bearing mice, followed by UV irradiation to trigger crosslinking.
  • Outcome Metrics : Measure Sia blockade efficiency via fluorescence imaging and immune cell infiltration via flow cytometry .

Q. How can conflicting data on photo-crosslinking efficiency in varying biological matrices be resolved?

Discrepancies arise from differences in tissue penetration of light or competing nucleophiles (e.g., thiols). Methodological Adjustments :

  • Optimized Light Dosage : Use wavelength-specific irradiation (e.g., 365 nm) to maximize crosslinking without damaging tissues.
  • Pre-Treatment with Thiol Scavengers : Add reagents like iodoacetamide to minimize interference with amino group reactivity .
  • Quantitative HPLC-MS : Track unreacted mNB post-irradiation to calculate crosslinking yields .

Methodological Challenges and Solutions

Q. What strategies improve the stability of the hydroxymethyl group during storage?

The hydroxymethyl group is prone to oxidation. Recommendations :

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C.
  • Stabilizing Additives : Use antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w in solution .

Q. How can synthetic yields be enhanced for large-scale production?

  • Catalytic Hydrogenation : Replace NaBH₄ with Pd/C under H₂ for selective reduction of nitro groups without affecting esters.
  • Flow Chemistry : Continuous reactors improve mixing and temperature control during critical steps (e.g., TFA-mediated hydrolysis) .

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